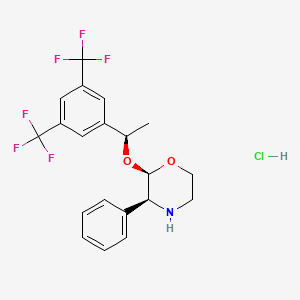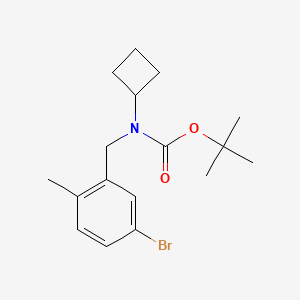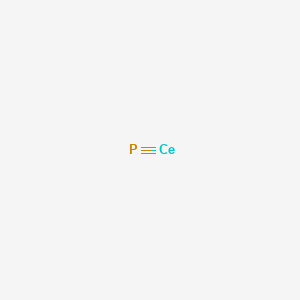
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound with a unique structure. Let’s break down its name:
3-Boc: Refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at position 3.
4-(4-bromobenzyl): Indicates a bromobenzyl substituent at position 4.
1,2,3-oxathiazolidine 2,2-dioxide: Describes the core ring system, which contains an oxathiazolidine ring with a sulfur atom and two oxygen atoms.
Preparation Methods
Synthetic Routes:
Boc Protection and Bromination:
Industrial Production:
- Industrial-scale synthesis typically follows similar steps but may involve more efficient reagents and optimized conditions.
- The compound is produced in smaller quantities for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various reactions:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to the corresponding sulfone.
Reduction: Reduction of the sulfone group can regenerate the thiazolidine ring.
Substitution: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to modify the benzyl group.
Common Reagents: NBS, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biological targets.
Materials Science:
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Mention other oxathiazolidine derivatives or bromobenzyl-substituted compounds.
: Example reference. : Another example reference.
Properties
Molecular Formula |
C14H18BrNO5S |
|---|---|
Molecular Weight |
392.27 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
BSBOQPCBENVYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)



![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)
